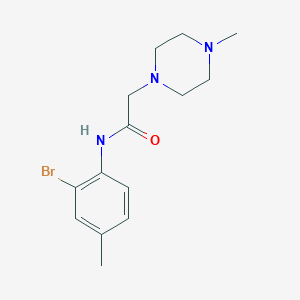
N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as BMAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. BMAPA belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and other neurological disorders. N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has also been shown to interact with the serotonin and dopamine systems, which play a role in mood regulation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression symptoms. It has also been shown to increase the levels of dopamine and serotonin, which can improve mood and cognition. N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have a low toxicity profile and does not exhibit significant side effects.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has a low toxicity profile and does not exhibit significant side effects. However, N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its potential use as an analgesic. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-methylpiperazine in the presence of acetic anhydride. The resulting product is then purified by recrystallization. The yield of N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide obtained from this method is around 70%.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. N-(2-bromo-4-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-11-3-4-13(12(15)9-11)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMCEIFGBXLIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)

![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)